N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a methylphenyl group, and a dimethylsulfamoyl group attached to a benzamide core. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the adamantyl and methylphenyl intermediates. These intermediates are then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in the synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.
Scientific Research Applications
N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide include other adamantyl and benzamide derivatives with comparable structural features. Examples include:
- This compound analogs with different substituents on the benzamide core.
- Compounds with similar adamantyl and methylphenyl groups but different functional groups attached to the benzamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(1-adamantyl)-2-methylphenyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3S/c1-17-10-22(26-14-18-11-19(15-26)13-20(12-18)16-26)6-9-24(17)27-25(29)21-4-7-23(8-5-21)32(30,31)28(2)3/h4-10,18-20H,11-16H2,1-3H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYZYOWXUIITSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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